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Compound of Interest

Compound Name:
(4-Chloro-3-

methylphenyl)methanamine

CAS No.: 1155357-58-6

Cat. No.: B052893

Get Quote

Executive Summary
4-Chloro-3-methylbenzenemethanamine (CAS: 14204-67-2), often referred to as 4-chloro-3-

methylbenzylamine, represents a critical "privileged structure" in medicinal chemistry. As a

substituted benzylamine, it serves as a primary amine building block that introduces specific

steric and electronic constraints into drug candidates.

The simultaneous presence of a chlorine atom (para-position relative to the methylene bridge)

and a methyl group (meta-position) creates a unique pharmacological profile. The chlorine

enhances metabolic stability and lipophilicity (LogP), while the methyl group introduces a

"ortho-effect" relative to the chlorine, locking conformation and restricting bond rotation in the

binding pocket. This guide details the physicochemical properties, validated synthetic routes,

and quality control parameters required for its integration into high-throughput screening (HTS)

and lead optimization campaigns.
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Structural Identity & Physicochemical Profile[1][2]
[3]
The molecule consists of a benzene core substituted with a primary methanamine group, a

chlorine atom, and a methyl group. The specific 4-Cl, 3-Me substitution pattern is non-trivial; it

prevents the rapid oxidative metabolism often seen in unsubstituted benzylamines while

avoiding the high reactivity of benzylic halides.

Table 1: Chemical Specifications
Parameter Data

IUPAC Name (4-Chloro-3-methylphenyl)methanamine

Common Name 4-Chloro-3-methylbenzylamine

CAS Number 14204-67-2

Molecular Formula

Molecular Weight 155.62 g/mol

SMILES CC1=C(C=CC(=C1)CN)Cl

pKa (Conjugate Acid) ~9.4 (Predicted based on benzylamine)

LogP ~2.1 (Predicted)

Appearance
Colorless to pale yellow liquid / Low-melting

solid

Synthetic Methodologies
For research-scale synthesis (gram to decagram), two primary routes are dominant: Reductive

Amination (Route A) and Nitrile Reduction (Route B). Route A is generally preferred for safety

and yield in a standard laboratory setting, whereas Route B is utilized when the nitrile precursor

is more accessible.

Figure 1: Synthetic Pathway Comparison
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Caption: Comparison of Reductive Amination (Top) vs. Nitrile Reduction (Bottom) pathways.

Detailed Protocol: Reductive Amination (Route A)
This protocol minimizes the formation of secondary amine byproducts (dimers) through the use

of excess ammonium acetate.

Reagents:

Precursor: 4-Chloro-3-methylbenzaldehyde (1.0 eq)[1]

Amine Source: Ammonium Acetate (

) (10.0 eq)

Reductant: Sodium Cyanoborohydride (

) (1.5 eq)

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-

Chloro-3-methylbenzaldehyde in anhydrous methanol (0.2 M concentration).

Buffering: Add Ammonium Acetate in a single portion. The excess is crucial to push the

equilibrium toward the imine and suppress dimerization. Stir at room temperature for 30

minutes.
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Reduction: Cool the solution to 0°C. Carefully add

portion-wise. Note: Evolution of

gas may occur; ensure venting.

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor

via LC-MS for the disappearance of the aldehyde (M+H 155, aldehyde peak) and

appearance of the amine (M+H 156).

Quenching: Quench with 1N HCl until pH < 2. Stir for 30 minutes to decompose excess

borohydride.

Workup: Remove methanol under reduced pressure. Neutralize the aqueous residue with 1N

NaOH to pH > 12. Extract 3x with Dichloromethane (DCM).

Purification: Dry organic layers over

, filter, and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH
gradient).

Medicinal Chemistry Applications
The 4-Chloro-3-methylbenzenemethanamine scaffold is not merely a linker; it is a

pharmacophore modulator.

Steric & Electronic Modulation[1]
The "Magic Methyl" Effect: The methyl group at position 3 introduces a steric clash with the

ortho-protons or adjacent residues in a protein binding pocket. This restricts the rotational

freedom of the phenyl ring relative to the methylene tether, potentially locking the molecule in

a bioactive conformation (entropy reduction benefit).

Halogen Bonding: The chlorine at position 4 serves as a lipophilic anchor. In many kinase

inhibitors, this chlorine fills a hydrophobic pocket (e.g., the "gatekeeper" region), while the

amine forms a critical salt bridge or hydrogen bond with backbone carbonyls (e.g., Asp or

Glu residues).
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Validated Target Classes[1]
GPCR Ligands: Used in the synthesis of antagonists for chemokine receptors (e.g., CCR

antagonists) where the benzylamine mimics the side chain of basic amino acids.

Kinase Inhibitors: The scaffold acts as a hinge-binder equivalent or a solvent-front directed

group.

Platinum(IV) Complexes: Research indicates that benzylamine derivatives, including

halogenated variants, coordinate with Pt(IV) to form prodrugs that release cytotoxic species

upon intracellular reduction [1].

Analytical Characterization & Quality Control
To ensure data integrity in biological assays, the synthesized material must meet strict purity

criteria (>95%).

Figure 2: Quality Control Workflow
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Caption: Analytical workflow ensuring structural identity and purity prior to biological testing.

Expected Analytical Data
-NMR (400 MHz,
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):

7.2–7.3 (m, 1H, Ar-H5).

7.1 (s, 1H, Ar-H2).

7.0 (d, 1H, Ar-H6).

3.85 (s, 2H,

). Diagnostic Peak

2.35 (s, 3H,

).

1.50 (bs, 2H,

, exchangeable).

Mass Spectrometry (ESI+):

Observed

(matches calculated).

Isotope pattern: Distinct 3:1 ratio for

(peaks at 156 and 158).

Handling & Safety (EHS)[1]
Hazard Classification:

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2]

Eye Damage: Category 1 (Risk of blindness).

Handling Protocol:

Engineering Controls: All transfers must occur within a certified chemical fume hood.
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PPE: Neoprene or Nitrile gloves (double gloving recommended), lab coat, and chemical

splash goggles. A face shield is required during the quenching of hydride reactions.

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. Primary amines absorb atmospheric

to form carbamates, which appear as white crusts on the container; this compromises
stoichiometry in subsequent couplings [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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